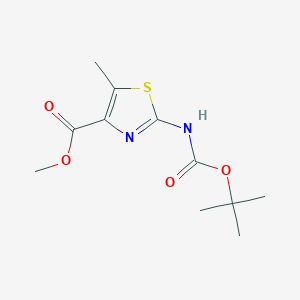

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Boc Protecting Group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Alcohol derivatives.

Substitution: Deprotected amine derivatives.

Applications De Recherche Scientifique

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The Boc protecting group can be selectively removed to expose the amine functionality, allowing the compound to participate in further chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate

- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate is unique due to its specific thiazole ring structure and the presence of both ester and Boc-protected amine functionalities. This combination allows for versatile chemical modifications and applications in various fields of research and industry.

Activité Biologique

Methyl 2-((tert-butoxycarbonyl)amino)-5-methylthiazole-4-carboxylate (CAS No. 745078-03-9) is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of various therapeutic agents, including Dasatinib, a drug used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₄N₂O₄S, with a molecular weight of 258.29 g/mol. The compound features a thiazole ring, which is critical for its biological activity due to its ability to participate in various biochemical interactions.

This compound acts primarily as an intermediate in the synthesis of Dasatinib. Dasatinib functions as a dual Src/Abl and c-Kit inhibitor, effectively targeting pathways involved in cell proliferation and survival in cancer cells . The inhibition of these kinases is crucial for overcoming resistance mechanisms in certain leukemias.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity through its role in synthesizing potent inhibitors. For instance, studies have shown that derivatives of thiazole compounds can inhibit various kinases involved in cancer progression .

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Abl/Src | Not specified | |

| Dasatinib | Abl/Src | 0.3 | |

| Novel thiazole derivative | HSET (KIFC1) | 2.7 |

Case Studies

- Dasatinib Synthesis : The synthesis of Dasatinib from this compound has been documented extensively. Lombardo et al. (2004) highlighted the importance of this intermediate in developing a drug that effectively targets imatinib-resistant CML and ALL patients .

- HSET Inhibition : A novel thiazole derivative has been reported to inhibit HSET with an IC50 value of 2.7 µM, showcasing the potential of thiazole-based compounds in cancer therapy . This compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells suggests its utility in disrupting aberrant cell division.

Therapeutic Implications

The biological activity of this compound extends beyond its role as an intermediate. Its derivatives are being explored for potential applications in treating various cancers due to their kinase inhibition capabilities. The ongoing research into thiazole compounds highlights their promise as therapeutic agents against resistant forms of leukemia and other malignancies.

Propriétés

IUPAC Name |

methyl 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6-7(8(14)16-5)12-9(18-6)13-10(15)17-11(2,3)4/h1-5H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUJXYVGZKFYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.